N,N-Dimethyl-4-amino-3-chloroangelicin
Description
Properties
CAS No. |
86799-45-3 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10ClNO3/c1-15(2)11-8-3-4-9-7(5-6-17-9)12(8)18-13(16)10(11)14/h3-6H,1-2H3 |
InChI Key |
RBTPBEOWYJTVTO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CO3)Cl |
Canonical SMILES |
CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CO3)Cl |
Other CAS No. |
86799-45-3 |
Synonyms |
DMA CA N,N-dimethyl-4-amino-3-chloroangelicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogues
Substituent Position and Electronic Effects
- Chlorine Substitution: The 3-chloro group in this compound may enhance DNA binding by increasing electrophilicity, similar to 2-amino-3-chlorobenzoic acid’s role in enzyme interactions . In contrast, 3-chloro-N-phenyl-phthalimide’s chlorine aids in polymerization but lacks documented biological activity .
Backbone and Functional Relevance
- Angelicin vs. Phthalimide: While both this compound and 3-chloro-N-phenyl-phthalimide share a chloro substituent, their backbones differ significantly. Angelicin’s fused furanocoumarin system enables DNA intercalation, whereas phthalimide’s rigid aromatic structure is tailored for polymer synthesis .
- Benzoic Acid Derivatives: Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzoic acid serve as enzyme substrates or metabolic intermediates, highlighting the role of backbone flexibility in biochemical pathways .
Steric and Conformational Considerations
The dimethylamino group in this compound is strategically positioned to avoid steric clashes, maintaining the planar conformation necessary for DNA interaction . In contrast, 3-chloro-N-phenyl-phthalimide’s bulky phenyl group may limit its ability to intercalate into biomolecules .
Preparation Methods
Traditional Multi-Step Synthesis
The conventional synthesis begins with 2,1,3-benzothiadiazole as the primary starting material. Nitration introduces reactive sites for subsequent functionalization, followed by chlorination and amination to install the chloro and dimethylamino groups, respectively. Key steps include:
-
Nitration : Conducted under controlled acidic conditions to avoid over-nitration.
-
Chlorination : Achieved via electrophilic substitution using chlorine donors like Cl₂ or SOCl₂.
-
Amination : Dimethylamine is introduced under basic conditions, often requiring catalysts to enhance regioselectivity.
A representative reaction pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 85–90 |
| 2 | Chlorination | Cl₂, FeCl₃, 40°C | 75–80 |
| 3 | Amination | (CH₃)₂NH, K₂CO₃, 60°C | 65–70 |
Step-by-Step Preparation Protocols
Starting Material Preparation
The synthesis of 7-chloro-1,2,3,4-quinolinone-4, a critical intermediate, involves cyclizing 3-chloroanilinopropionic acid using hydrofluoric acid and boron trifluoride. Key parameters include:
Nitration and Chlorination
Nitration of the quinolinone framework is performed with fuming nitric acid, followed by chlorination using phosphorus oxychloride (POCl₃). The chlorination step requires strict anhydrous conditions to prevent hydrolysis.
Dimethylamino Group Installation
The amination step employs dimethylamine gas or aqueous dimethylamine under basic conditions (e.g., K₂CO₃). Patent data highlight the use of sodium hydroxide for pH adjustment during workup, ensuring high purity.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Selection
-
Polar Aprotic Solvents : DMF and DMSO maximize solubility but require post-reaction removal.
-
Aqueous Media : Water-based systems, though eco-friendly, necessitate phase-transfer catalysts for non-polar intermediates.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Typical retention times range from 12–14 minutes under isocratic elution (70:30 acetonitrile/water).
Industrial-Scale Production Challenges
Scalability Issues
Q & A
Synthesis and Purification Methods
Basic: What are the standard protocols for synthesizing N,N-Dimethyl-4-amino-3-chloroangelicin? Methodological Answer:
- Begin with angelicin derivatives as the core scaffold. Introduce the chloro and dimethylamino groups via nucleophilic substitution or catalytic coupling. Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm).
- Ensure reagent purity ≥98% (as per USP standards for amines ), and validate final compound integrity using NMR and mass spectrometry.
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
- Employ Design of Experiments (DoE) to test variables: temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).
- Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify side products. For challenging purification, switch to preparative HPLC with a polar stationary phase.
- Address contradictions in yield data by replicating reactions under inert atmospheres (N₂/Ar) to exclude oxidative degradation .
Analytical Characterization
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., chloro at C3, dimethylamino at C4). Compare chemical shifts with angelicin analogs .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion).
- UV-Vis Spectroscopy : Assess π-conjugation for photobinding potential (λmax ~300–350 nm for angelicin derivatives).
Advanced: How to resolve discrepancies in NMR data due to solvent effects or impurities?
- Record spectra in multiple solvents (CDCl₃, DMSO-d6) to identify solvent-dependent shifts. For impurity interference, use 2D NMR (COSY, HSQC) to isolate target signals.
- Cross-validate with X-ray crystallography if crystalline samples are obtainable. For trace impurities, employ LC-MS/MS to identify byproducts .
Biological Activity Assessment
Basic: What in vitro assays are suitable for initial activity screening? Methodological Answer:
- Photobinding Assays : Irradiate compound with UVA (320–400 nm) in the presence of DNA or proteins, and quantify adducts via gel electrophoresis or ELISA.
- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, Jurkat) with/without UVA exposure to assess photodynamic effects .
Advanced: How to design dose-response studies to address variability in cytotoxicity data?
- Pre-treat cells with antioxidants (e.g., NAC) to differentiate ROS-mediated vs. direct DNA damage. Include replicates with staggered UVA exposure times (0–60 min).
- Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Validate with flow cytometry (apoptosis markers) .
Stability and Storage
Basic: What are the recommended storage conditions to maintain compound integrity? Methodological Answer:
- Store in amber vials at –20°C under anhydrous conditions (desiccant-added containers). Avoid repeated freeze-thaw cycles.
- Confirm stability via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: What strategies assess photodegradation under experimental conditions?
- Conduct accelerated stability studies: expose solutions to controlled UVA (e.g., 365 nm, 10 mW/cm²) and quantify degradation products via LC-MS.
- Use Arrhenius modeling to predict shelf-life at varying temperatures. For light-sensitive intermediates, work under red safelights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
